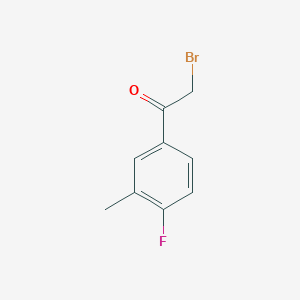

2-Bromo-1-(4-fluoro-3-methylphenyl)ethanone

CAS No.: 63529-31-7

Cat. No.: VC2358905

Molecular Formula: C9H8BrFO

Molecular Weight: 231.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 63529-31-7 |

|---|---|

| Molecular Formula | C9H8BrFO |

| Molecular Weight | 231.06 g/mol |

| IUPAC Name | 2-bromo-1-(4-fluoro-3-methylphenyl)ethanone |

| Standard InChI | InChI=1S/C9H8BrFO/c1-6-4-7(9(12)5-10)2-3-8(6)11/h2-4H,5H2,1H3 |

| Standard InChI Key | PFWAGSRBBGFIOF-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC(=C1)C(=O)CBr)F |

| Canonical SMILES | CC1=C(C=CC(=C1)C(=O)CBr)F |

Introduction

Chemical Structure and Properties

2-Bromo-1-(4-fluoro-3-methylphenyl)ethanone (CAS: 63529-31-7) is a halogenated ketone characterized by a bromine atom at the alpha position, a fluorine atom at the para position, and a methyl group at the meta position on the phenyl ring. This specific substitution pattern contributes to its chemical reactivity and potential biological interactions .

The compound's molecular formula is C₉H₈BrFO with a molecular weight of 231.06 g/mol. It represents a subset of alpha-bromoketones, which are widely recognized for their versatility in organic synthesis due to their electrophilic nature and the leaving ability of the bromine atom .

Physical and Chemical Characteristics

Table 1: Physical and Chemical Properties of 2-Bromo-1-(4-fluoro-3-methylphenyl)ethanone

Structural Characteristics

The structural arrangement of 2-Bromo-1-(4-fluoro-3-methylphenyl)ethanone features several key elements that contribute to its chemical behavior:

-

A carbonyl group (C=O) that serves as an electrophilic center

-

An alpha-bromine atom that acts as a good leaving group in nucleophilic substitution reactions

-

A para-fluorine atom on the phenyl ring that influences the electronic properties of the molecule

-

A meta-methyl group that provides steric and electronic effects

This unique combination of functional groups creates a reactive molecule with particular utility in organic synthesis applications.

Synthesis Methods

Several synthetic routes exist for the preparation of 2-Bromo-1-(4-fluoro-3-methylphenyl)ethanone, with the most common approaches utilizing bromination of the corresponding acetophenone derivative.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods typically implement:

-

Automated systems for precise control of reaction parameters

-

Optimization of reaction conditions to ensure selective bromination at the alpha position

-

Purification techniques that minimize byproduct formation and maximize product purity

Chemical Reactivity

2-Bromo-1-(4-fluoro-3-methylphenyl)ethanone exhibits reactivity patterns typical of alpha-halogenated ketones, primarily centered around the electrophilic carbonyl group and the nucleophilic susceptibility of the alpha-carbon bearing the bromine atom.

Types of Reactions

The compound participates in several key reaction types:

-

Nucleophilic Substitution: The bromine atom at the alpha position makes the compound highly susceptible to nucleophilic attack. Nucleophiles such as amines, thiols, and alkoxides can readily replace the bromine atom, making this compound valuable in heterocycle synthesis .

-

Reduction Reactions: The carbonyl group can undergo reduction using common reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding alcohol derivatives.

-

Condensation Reactions: The compound readily participates in condensation reactions with various nucleophiles to form heterocyclic compounds, as demonstrated in several synthetic applications .

Mechanism of Action

The mechanism of action for nucleophilic substitution reactions of 2-Bromo-1-(4-fluoro-3-methylphenyl)ethanone typically follows an SN2 pathway, where the nucleophile attacks the alpha-carbon, displacing the bromine atom. The carbonyl group enhances the electrophilicity of the alpha-carbon, facilitating this process .

Applications in Research and Industry

2-Bromo-1-(4-fluoro-3-methylphenyl)ethanone has found applications across multiple disciplines due to its unique reactivity profile.

Synthetic Chemistry Applications

In synthetic organic chemistry, this compound serves as a valuable building block for:

-

Heterocycle Synthesis: The compound is utilized in the preparation of various heterocyclic systems including imidazoles, thiazoles, and related structures .

-

Pharmaceutical Intermediates: Its reactivity makes it suitable as an intermediate in the synthesis of potential pharmaceutical agents.

-

Chemical Library Development: The compound can be used to introduce the 4-fluoro-3-methylphenyl ketone moiety into diverse molecular scaffolds .

Biological Research Applications

Evidence suggests potential applications in biological research:

-

Enzyme Inhibition Studies: Alpha-bromoketones are known to interact with sulfhydryl groups in proteins, potentially inhibiting certain enzymes.

-

Medicinal Chemistry Research: The compound may exhibit biological activity relevant to medicinal chemistry, particularly in the development of pharmaceuticals with specific targeting properties.

Comparative Analysis with Similar Compounds

2-Bromo-1-(4-fluoro-3-methylphenyl)ethanone belongs to a family of halogenated acetophenone derivatives with related but distinct properties.

Structural Analogs

Table 2: Comparison of 2-Bromo-1-(4-fluoro-3-methylphenyl)ethanone with Structural Analogs

Reactivity Differences

The unique substitution pattern of 2-Bromo-1-(4-fluoro-3-methylphenyl)ethanone influences its reactivity in several ways:

-

The fluoro substituent enhances the electrophilicity of the carbonyl carbon compared to non-fluorinated analogs

-

The methyl group provides steric and electronic effects that modify reactivity compared to non-methylated analogs

-

The combination of both fluoro and methyl substituents creates a unique electronic environment that distinguishes this compound from other bromoketones

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume